4,6-Dichloro-2-methyl-1H-pyrazolo[3,4-B]pyridin-3(2H)-one
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Overview
Description
4,6-Dichloro-2-methyl-1H-pyrazolo[3,4-B]pyridin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methyl-1H-pyrazolo[3,4-B]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloro-2-methylpyrimidine with hydrazine hydrate, followed by cyclization to form the pyrazolopyridine core . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-methyl-1H-pyrazolo[3,4-B]pyridin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include substituted pyrazolopyridines, N-oxides, and dihydro derivatives .
Scientific Research Applications
4,6-Dichloro-2-methyl-1H-pyrazolo[3,4-B]pyridin-3(2H)-one has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Chemical Biology: The compound is utilized in the design of chemical probes for studying biological pathways.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-methyl-1H-pyrazolo[3,4-B]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and modulating their activity . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-methylpyrimidine
- 4,6-Dichloro-5-nitro-2-propylthiopyrimidine
- 4,6-Dichloro-2-methyl-5-nitropyrimidine
- Riociguat (Methyl N-(4,6-diamino-2-{1-[2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl}pyrimidin-5-yl)-N-methylcarbamate)
Uniqueness
4,6-Dichloro-2-methyl-1H-pyrazolo[3,4-B]pyridin-3(2H)-one is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the pyrazolopyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5Cl2N3O |
---|---|
Molecular Weight |
218.04 g/mol |
IUPAC Name |
4,6-dichloro-2-methyl-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C7H5Cl2N3O/c1-12-7(13)5-3(8)2-4(9)10-6(5)11-12/h2H,1H3,(H,10,11) |
InChI Key |
KGQLFAZNZANAKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N1)N=C(C=C2Cl)Cl |
Origin of Product |
United States |
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